molecular formula C7H8OS B073904 Methyl phenyl sulfoxide CAS No. 1193-82-4

Methyl phenyl sulfoxide

Cat. No.: B073904
CAS No.: 1193-82-4
M. Wt: 140.2 g/mol
InChI Key: JXTGICXCHWMCPM-UHFFFAOYSA-N
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Description

Methyl phenyl sulfoxide (C₇H₈OS, CAS 1193-82-4) is an organosulfur compound characterized by a sulfinyl group (-S(O)-) bridging a methyl and phenyl group. It is synthesized via selective oxidation of methyl phenyl sulfide (thioanisole) using hydrogen peroxide (H₂O₂) in solvents like hexafluoroisopropyl alcohol (HFIP) or trifluoroethanol, achieving high yields (98%) without over-oxidation to the sulfone under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyl sulfoxide can be synthesized through various methods. One common method involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is carried out in an aqueous medium at low temperatures to prevent overoxidation . Another method involves the use of hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide as oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of thioanisole using hydrogen peroxide in methanol or other suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Methyl phenyl sulfone.

    Reduction: Thioanisole.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
Methyl phenyl sulfoxide serves as a crucial chiral building block in organic synthesis. Its ability to undergo asymmetric oxidation makes it valuable in the preparation of complex organic molecules. For instance, it is used in the synthesis of the HIV-protease inhibitor nelfinavir, showcasing its importance in pharmaceutical chemistry .

Synthetic Routes
The compound can be synthesized through several methods, primarily via the oxidation of methyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction conditions are optimized to achieve high yields and purity .

Biochemical Properties

Biological Activity
this compound exhibits notable biological activities, including antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . Its antioxidant capacity has also been evaluated using ABTS and DPPH assays, indicating its potential in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

BacteriaZone of Inhibition (mm)Comparison with Control (mm)
Staphylococcus aureus2025 (control antibiotic)
Escherichia coli1822 (control antibiotic)
Klebsiella pneumoniae1520 (control antibiotic)

Antioxidant Activity

MethodIC50 Value (µg/mL)Comparative Standard (Trolox IC50)
ABTS4550
DPPH4045

Molecular Mechanisms

Research indicates that this compound participates in various chemical reactions, including oxidation to form methyl phenyl sulfone and reduction back to thioanisole. Its unique properties allow it to engage in nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry .

Case Studies

  • Asymmetric Synthesis of Nelfinavir
    A notable case study involves the asymmetric synthesis of nelfinavir from acrolein and this compound. The synthesis features stereoselective preparation processes that leverage the compound's chiral nature to produce biologically active intermediates .
  • Conformational Studies
    Another study utilized microwave spectroscopy and molecular dynamics simulations to investigate the conformational features of this compound in different phases. This research highlighted how intramolecular interactions influence the compound's stability and reactivity .
  • Oxidation Mechanisms
    Research on the transformation of this compound in Fenton systems has provided insights into its role as a precursor for sulfate radicals, demonstrating its potential in advanced oxidation processes .

Mechanism of Action

The mechanism of action of methyl phenyl sulfoxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property makes it useful in the synthesis of various pharmaceuticals and biologically active compounds .

Comparison with Similar Compounds

Key Physical Properties:

  • Boiling Point : 78–79°C at 0.1 mm Hg .
  • Melting Point : 29–36°C (hygroscopic, supercools readily) .
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 2.7 (s, 3H, CH₃), 7.5–7.7 (m, 5H, aromatic) .
    • MS : m/z 140 (M⁺), 125, 97, 77 .

Comparison with Structurally Similar Sulfoxides

Physical and Chemical Properties

Compound Yield (%) M.P. (°C) B.P. (°C/mm Hg) Key Reactivity Notes
Methyl phenyl sulfoxide 98 29–36 78–79 (0.1) Resists over-oxidation to sulfone
Ethyl phenyl sulfoxide 93 101–102 (1.5) Lower thermal stability
Benzyl sulfoxide 96 135–136 Higher crystallinity; stable solid
Dimethyl sulfoxide (DMSO) 18.4 189 Polar aprotic solvent; acidic in solution (pKa ~35)

Key Observations :

  • Thermal Stability : Benzyl sulfoxide’s high melting point (135–136°C) suggests stronger intermolecular forces compared to this compound .
  • Oxidation Resistance : this compound resists oxidation to sulfone under H₂O₂/HFIP conditions, unlike sulfides like thioanisole, which convert fully to sulfoxides .
  • Hygroscopicity : this compound is highly hygroscopic, necessitating careful handling during isolation .

Biological Activity

Methyl phenyl sulfoxide (MPSO) is a significant compound in organic chemistry, particularly noted for its biological activity and utility in various synthetic applications. This article explores the biological properties of MPSO, including its antimicrobial effects, antioxidant capabilities, and its role in asymmetric synthesis.

This compound is synthesized through the oxidation of methyl phenyl sulfide (MPS) using various methods, including the use of catalysts such as Fe3O4@SiO2-APTES(Fe(acac)2) in the presence of hydrogen peroxide. This oxidation process can achieve high selectivity for MPSO, with reported conversions reaching up to 97% under optimized conditions .

Antimicrobial Activity

MPSO exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MPSO has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

BacteriaZone of Inhibition (mm)Comparison with Control (mm)
Staphylococcus aureus2025 (control antibiotic)
Escherichia coli1822 (control antibiotic)
Klebsiella pneumoniae1520 (control antibiotic)

Antioxidant Activity

In addition to its antimicrobial properties, MPSO has been studied for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant capacity was evaluated using ABTS and DPPH assays, showing that MPSO can significantly reduce oxidative stress markers .

Table 2: Antioxidant Activity of this compound

MethodIC50 Value (µg/mL)Comparative Standard (Trolox IC50)
ABTS4550
DPPH4045

Mechanistic Insights

The conformational analysis of MPSO reveals that its biological activity may be influenced by its molecular structure and conformational flexibility. Studies utilizing microwave spectroscopy and molecular dynamics simulations indicate that the intramolecular interactions within MPSO favor stable conformations that enhance its reactivity and biological efficacy .

Case Studies

  • Inhibition of Bacterial Growth : A study conducted on various bacterial strains demonstrated that MPSO exhibited a dose-dependent inhibition effect. The results indicated that higher concentrations of MPSO significantly increased the zone of inhibition across tested bacteria .
  • Oxidative Stress Reduction : In a cellular model, MPSO was shown to reduce levels of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related conditions. This study highlighted the compound's ability to modulate antioxidant enzyme activities, providing further evidence for its protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl phenyl sulfoxide?

this compound is typically synthesized via selective oxidation of methyl phenyl sulfide using catalytic systems. Key methodologies include:

  • Metal-organic frameworks (Al-MOFs) : Achieve >95% selectivity at 60°C using H₂O₂ as an oxidant (Table 4, ).
  • TEMPO/NaOCl oxidation : A biphasic (CH₂Cl₂/NaHCO₃) system with TEMPO catalyst yields 87% purity after silica gel chromatography (NMR confirmation) .
  • Biological oxidation : Rhodococcus sp. in an n-octane-water biphasic system enables enantioselective synthesis of (S)-sulfoxide with >99.9% enantiomeric excess (ee) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Chromatography : GC analysis on 5% phenyl columns (e.g., DB-5) with PDMS fibers for trace detection .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.89 ppm for methyl group in CD₃OD) and FT-IR for functional group identification .
  • Mass spectrometry : Exact mass (140.20 g/mol) and fragmentation patterns validate molecular identity .

Q. What are the primary safety considerations when handling this compound?

  • Storage : Protect from light, store at 2–10°C under inert gas, and avoid strong oxidizers (e.g., peroxides) .
  • Hazards : Classified as a skin/eye irritant and flammable liquid (flashpoint: 139–140°C at 14 mmHg). Use PPE (gloves, goggles) and local exhaust ventilation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

  • Fed-batch bioreactors : Using Rhodococcus sp. CCZU10-1, iterative feeding in n-octane-water systems accumulates 118 mM (S)-sulfoxide with no racemization or over-oxidation to sulfone .
  • Chiral catalysts : Asymmetric oxidation with peroxometalate-based ionic liquid catalysts achieves 98% ee in continuous flow systems (Table 5) .

Q. What mechanistic insights explain this compound’s role in advanced oxidation processes (AOPs)?

  • Persulfate activation : In nZVI/persulfate systems, this compound acts as a probe for SO₄⁻ and Fe(IV) generation, confirmed via quenching experiments and ESR spectroscopy (Figure 5) .
  • Ferrate interactions : Degradation pathways involve Fe(V) species, with NO₂⁻ enhancing oxidation efficiency by suppressing self-decomposition .

Q. How do reaction parameters influence sulfoxide/sulfone selectivity in catalytic systems?

  • Kinetic control : In acetonitrile, rate constants (kₐ = 0.25 h⁻¹ for sulfoxide; k_b = 0.03 h⁻¹ for sulfone) favor sulfoxide formation at low H₂O₂ concentrations (Table 5) .
  • Thermodynamic optimization : Multi-objective algorithms (e.g., TSEMO) balance temperature (40–80°C), residence time, and oxidant equivalents to maximize space-time yield (STY) .

Q. What are the applications of this compound in studying DNA interactions?

  • UV-mediated cleavage : At 180 µM, this compound induces double-strand breaks in pBR322 DNA, likely via radical intermediates (e.g., SO₄⁻) .
  • Metabolite profiling : Derivatives like (2,3-diphenylcyclopropyl)this compound are observed in cancer metabolism studies (Exact Mass: 332.101699) .

Properties

IUPAC Name

methylsulfinylbenzene
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InChI

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXTGICXCHWMCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8OS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40870860
Record name (+/-)-(Methylsulfinyl)benzene
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Molecular Weight

140.20 g/mol
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Physical Description

White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS]
Record name Methyl phenyl sulfoxide
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Vapor Pressure

0.02 [mmHg]
Record name Methyl phenyl sulfoxide
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CAS No.

1193-82-4
Record name Methyl phenyl sulfoxide
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Synthesis routes and methods I

Procedure details

To a stirred suspension of iodoxybenzoic acid (3.7 g, 13.2 mmol, 1.1 eq) in 100:1 CHCl3/H2O (25 mL) was added tetraethylammonium bromide (TEAB) (126 mg, 5 mol %), followed by the addition of p-tolyl sulfide (1.66 g, 12 mmol) in one portion. The mixture was stirred at room temperature for approximately 30 minutes until consumption of sulfide was observed (TLC, hexanes/EtOAc 1/1). The residual solids were removed by filtration and washed with CHCl3 (40 mL). The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL), dried over sodium sulfate, and concentrated to provide the crude product. Purification by silica gel column chromatography (50% hexanes/EtOAc elution) afforded the title compound (1.68 g, yield 91%). 1H NMR (300 MHz, CDCl3) δ 7.52 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 2.71 (s, 3H), 2.42 (s, 3H); ESI-MS m/z 154.7 (M+H)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
126 mg
Type
catalyst
Reaction Step Five
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl phenyl sulphide (20 g, 161.03 mmol) was added to a mixture of methanol (100 ml) and water (20 mL). NBS (34.39 g, 1.2 eq) was added in portions maintaining the temperature between 0° and 5° C. The mixture was stirred at the same temperature until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 (10%, 60 ml). The pH of the resulting reaction mixture was adjusted to a value between 7 and 8 with saturated NaHCO3 solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (2×125 mL). The combined organic layer was washed with water (2×125 mL) and concentrated to ⅓ of the volume. Heptane (20 mL) was added and then removed by distillation to give 21.64 g (95.9%) of the desired product as colourless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
34.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.9%

Synthesis routes and methods III

Procedure details

A solution of thioanisole (2.48 g, 20 mmol) in methanol (100 mL) in a 250-mL flask was cooled in an ice bath. Stabilized BrCl solution (15 wt. % solution, 18 mL, ~28 mmol) was then added dropwise, with stirring. After the addition, the ice bath was removed, the reaction mixture was allowed to stand at room temperature and the progress of the reaction was monitored by gas chromatography (GC). In less than one hour, the starting material was totally converted to product and the orange-reddish solution turned light yellow. The reaction mixture was quenched with a few drops of sodium sulfite solution, diluted with ethylene dichloride (EDC, 100 mL), and washed with water (100 mL). After phase separation, the colorless organic layer was dried (Na2SO4) and concentrated under reduced pressure to furnish 2.44 g (~87% yield) of methyl phenyl sulfoxide as a colorless oil. GC analysis indicated the presence of ~2% of the corresponding sulfone.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of methyl-phenyl-sulphide (6.2 g) in water (2 ml) and dioxane (98 ml), stirred at 20° C. (external bath), sodium hypochlorite (88.69 g, titre 4.19%, pH 12.5) is added in 30 minutes.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl phenyl sulfoxide
Methyl phenyl sulfoxide
Methyl phenyl sulfoxide
Methyl phenyl sulfoxide
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Methyl phenyl sulfoxide

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